molecular formula C18H23FN8O B12248618 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B12248618
M. Wt: 386.4 g/mol
InChI Key: MKRVCDKWKGYFPP-UHFFFAOYSA-N
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Description

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a purine ring system substituted with a piperazine moiety and a pyrimidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine typically involves multiple steps, starting with the preparation of the pyrimidine and purine intermediates. The key steps include:

    Preparation of 6-ethyl-5-fluoropyrimidin-4-yl intermediate: This involves the reaction of ethyl and fluorine-containing reagents with pyrimidine under controlled conditions.

    Formation of the piperazine derivative: The pyrimidine intermediate is then reacted with piperazine to form the piperazine-substituted pyrimidine.

    Coupling with purine:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature, catalyst).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
  • 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
  • 4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine

Uniqueness

What sets 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine apart from similar compounds is its specific substitution pattern and the presence of the methoxyethyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H23FN8O

Molecular Weight

386.4 g/mol

IUPAC Name

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)purine

InChI

InChI=1S/C18H23FN8O/c1-3-13-14(19)16(21-10-20-13)25-4-6-26(7-5-25)17-15-18(23-11-22-17)27(12-24-15)8-9-28-2/h10-12H,3-9H2,1-2H3

InChI Key

MKRVCDKWKGYFPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CCOC)F

Origin of Product

United States

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